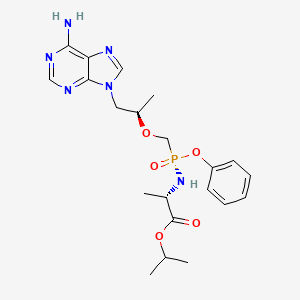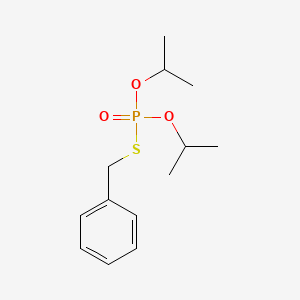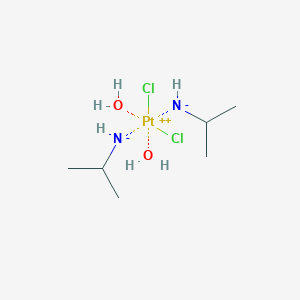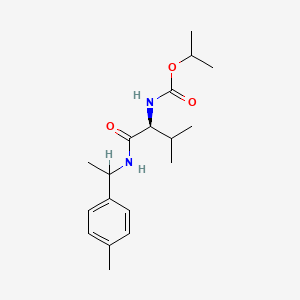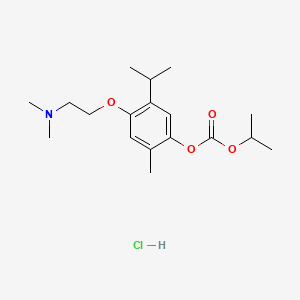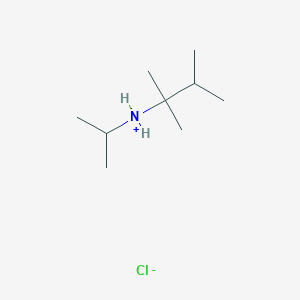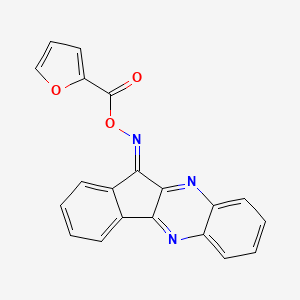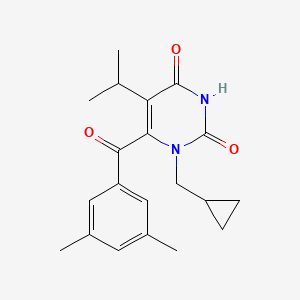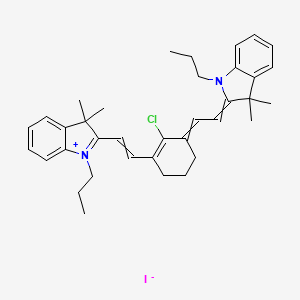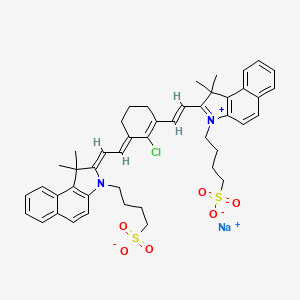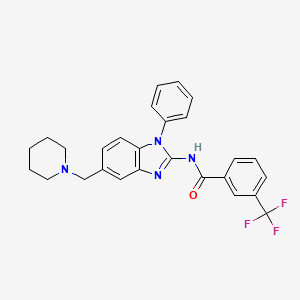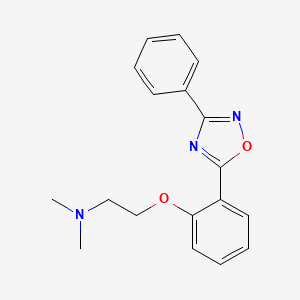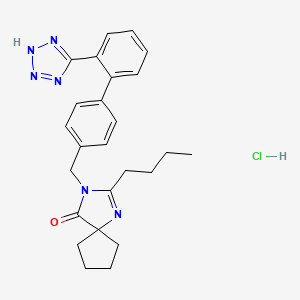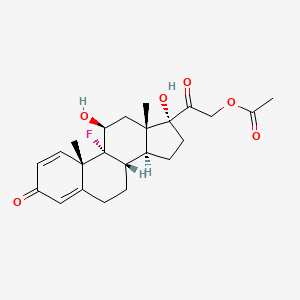
Isoflupredone acetate
Overview
Description
Isoflupredone acetate is a synthetic glucocorticoid corticosteroid used primarily in veterinary medicine. It is known for its potent anti-inflammatory and immunosuppressive properties. The compound is often utilized to treat various inflammatory and allergic conditions in animals, including bovine ketosis, musculoskeletal disorders, and respiratory diseases .
Mechanism of Action
Target of Action
Isoflupredone acetate is a synthetic glucocorticoid corticosteroid . It primarily targets glucocorticoid receptors, which play a crucial role in the regulation of inflammation and immune response .
Mode of Action
As a glucocorticoid receptor agonist, this compound triggers a sequence of events affecting gene transcription and protein synthesis in many types of cells . This interaction results in the modulation of the synthesis and release of a number of chemical mediators of inflammation, including prostaglandins, leukotrienes, histamine, cytokines, complement, and platelet-activating factor . It also suppresses the production of inducible nitric oxide synthase and chondrodestructive enzymes such as collagenase .
Biochemical Pathways
The interaction of this compound with glucocorticoid receptors affects various biochemical pathways. These pathways are involved in the regulation of inflammation and immune response. The downstream effects include the suppression of inflammatory mediators and enzymes, which can help alleviate symptoms of inflammation and other related conditions .
Pharmacokinetics
The pharmacokinetics of this compound can vary depending on the route of administration. For instance, following intra-articular administration in horses, the maximum plasma concentration was observed at 2.5 hours, and concentrations were less than the limit of quantitation by 72 hours . Isoflupredone was below detectable concentrations in urine by 72 hours post-administration in all horses and no longer detectable in synovial fluid by 96 hours post-administration .
Result of Action
The action of this compound results in the suppression of inflammation and immune response. This can lead to a decrease in symptoms associated with these conditions, such as pain and swelling . In horses, for example, joint circumference was significantly decreased in the isoflupredone treatment group compared to the saline group at 24 and 48 hours post drug administration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, inflammation can affect the pharmacokinetics of the drug
Biochemical Analysis
Biochemical Properties
Isoflupredone acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors, which are part of the steroid hormone receptor family. Upon binding, the this compound-receptor complex translocates to the nucleus, where it influences the transcription of specific genes . This interaction modulates the expression of anti-inflammatory proteins and suppresses the expression of pro-inflammatory genes .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound suppresses the production of pro-inflammatory cytokines and inhibits the activation of immune responses . In other cell types, it can alter glucose metabolism, leading to increased gluconeogenesis and decreased glucose uptake . These effects contribute to its anti-inflammatory and immunosuppressive actions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytoplasm. This binding induces a conformational change in the receptor, allowing the complex to translocate to the nucleus . In the nucleus, the complex binds to glucocorticoid response elements (GREs) in the DNA, regulating the transcription of target genes . This regulation results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators . Additionally, this compound can inhibit the activity of transcription factors such as NF-κB, further reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its anti-inflammatory effects are most pronounced within the first 24 to 48 hours post-administration . The compound is relatively stable, but its activity can diminish over time due to metabolic degradation . Long-term exposure to this compound may lead to alterations in cellular function, including changes in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces inflammation and modulates immune responses . At higher doses, it can cause adverse effects such as immunosuppression, hyperglycemia, and muscle wasting . Threshold effects have been observed, where low doses may not produce significant therapeutic benefits, while excessively high doses can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolites are then excreted via the kidneys. This compound can influence metabolic flux by altering the levels of various metabolites, including glucose and amino acids . It also affects the activity of enzymes involved in gluconeogenesis and glycogenolysis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through binding to plasma proteins such as albumin . It can cross cell membranes and accumulate in target tissues, where it exerts its effects . The distribution of this compound is influenced by factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. Upon binding to glucocorticoid receptors, the complex translocates to the nucleus, where it regulates gene expression . This compound may also interact with other cellular compartments, such as the endoplasmic reticulum, where it can influence protein synthesis and folding . Post-translational modifications of the receptor complex can further direct its localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoflupredone acetate is synthesized through a multi-step process involving the fluorination of prednisolone. The key steps include:
Fluorination: Prednisolone is fluorinated at the 9α position using a fluorinating agent such as diethylaminosulfur trifluoride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Isoflupredone acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of this compound. These derivatives are often studied for their pharmacological properties .
Scientific Research Applications
Isoflupredone acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on cellular processes, including inflammation and immune response.
Medicine: this compound is used in veterinary medicine to treat inflammatory and allergic conditions in animals.
Industry: It is employed in the pharmaceutical industry for the formulation of veterinary drugs
Comparison with Similar Compounds
Isoflupredone acetate is often compared with other glucocorticoids such as dexamethasone, prednisolone, and triamcinolone.
Dexamethasone: this compound has a similar anti-inflammatory potency but a shorter duration of action compared to dexamethasone.
Prednisolone: this compound is more potent and has a longer duration of action than prednisolone.
Triamcinolone: This compound and triamcinolone have comparable anti-inflammatory effects, but this compound is preferred in certain veterinary applications due to its specific pharmacokinetic properties
Similar Compounds
- Dexamethasone
- Prednisolone
- Triamcinolone
- Betamethasone
- Hydrocortisone
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCUOMKMBMEYQV-GSLJADNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045306 | |
| Record name | Isoflupredone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338-98-7 | |
| Record name | Isoflupredone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoflupredone acetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoflupredone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOFLUPREDONE ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ISOFLUPREDONE ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoflupredone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoflupredone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOFLUPREDONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P9TUL75S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Isoflupredone acetate is a synthetic corticosteroid that exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. [, ] This binding leads to translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of various genes involved in inflammation, immune response, and metabolism. []
ANone: this compound exerts anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. [, ] It accomplishes this by suppressing the expression of enzymes involved in their synthesis, like phospholipase A2. []
ANone: this compound suppresses the immune response by inhibiting the proliferation and activation of various immune cells, including lymphocytes and macrophages. [] This immunosuppressive effect contributes to its therapeutic benefits in inflammatory and immune-mediated diseases. []
ANone: Research indicates that this compound does not significantly reduce mammary epithelial cell sloughing during the early stages of endotoxin-induced mastitis in dairy cows. [] While significant epithelial cell damage is observed, the drug does not appear to mitigate this particular aspect of the inflammatory response.
ANone: The molecular formula of this compound is C24H31FO6, and its molecular weight is 434.5 g/mol. []
ANone: Yes, spectroscopic techniques like mass spectrometry and high-performance liquid chromatography (HPLC) have been employed to characterize and quantify this compound in various matrices, including plasma, urine, synovial fluid, and pharmaceutical formulations. [, , , ]
ANone: Studies have investigated the stability of this compound under different conditions, including exposure to gamma radiation. [, ] While it exhibits good stability overall, specific degradation products have been identified, such as those resulting from the loss of the corticoid side chain or conversion of the C-11 alcohol to the C-11 ketone. []
ANone: Based on the provided research papers, this compound is primarily investigated for its pharmacological properties as a corticosteroid, and no information is available regarding its potential catalytic properties or applications in chemical reactions.
ANone: While the provided research primarily focuses on experimental investigations, computational chemistry and modeling techniques could be valuable tools for exploring the structure-activity relationships, pharmacokinetic properties, and potential drug interactions of this compound.
ANone: this compound is available in various formulations, including injectable solutions and topical preparations. [, , , ] The specific formulation strategies employed depend on the intended route of administration and desired pharmacokinetic profile.
ANone: As a potent pharmaceutical compound, this compound requires careful handling and disposal to minimize potential risks to human health and the environment. [] Specific SHE regulations and guidelines should be consulted and strictly adhered to during its manufacturing, use, and disposal.
ANone: Studies in horses have demonstrated that following intra-articular administration, this compound is detectable in plasma for up to 48 hours, with a half-life of approximately 24 hours. [] It is also detectable in synovial fluid for extended periods, suggesting a localized effect within the joint. [, ]
ANone: As a corticosteroid, this compound can cross the blood-brain barrier. [] This property is relevant to both its therapeutic effects and potential side effects on the central nervous system.
ANone: The duration of action of this compound can vary depending on the route of administration, dosage, and individual patient factors. [] Research suggests that its effects on gene expression in synovial fluid can persist for several weeks following a single intra-articular injection in horses. []
ANone: Yes, in vitro studies have investigated the effects of this compound on equine articular tissue cocultures. [] These studies have demonstrated its ability to modulate the expression of inflammatory mediators and matrix metalloproteinases in an inflammatory environment. []
ANone: this compound has been extensively studied in various animal models, including horses, cows, and pigs. [, , , , , , , , , , , , , ] These studies have provided valuable insights into its pharmacokinetics, pharmacodynamics, efficacy, and safety profile.
ANone: Like all corticosteroids, this compound can cause a range of side effects, particularly with prolonged or high-dose use. [] These may include electrolyte disturbances, immunosuppression, metabolic alterations, and gastrointestinal ulceration.
ANone: Research is ongoing to develop novel drug delivery systems for corticosteroids like this compound to enhance their efficacy and minimize systemic side effects. These strategies include nanoparticles, liposomes, and other targeted delivery approaches.
ANone: Monitoring the clinical response and changes in specific laboratory parameters, such as inflammatory markers and electrolyte levels, can help assess the efficacy and potential side effects of this compound treatment.
ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed technique for the sensitive and specific quantification of this compound in biological samples. [, , ] ELISA-based methods have also been explored as screening tools. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


